2-Iodo-5-methylbenzaldehyde

Quinazoline synthesis Cu(I) catalysis Ortho-halobenzaldehyde reactivity

Standard ortho-halobenzaldehydes often fail in cascade couplings due to high oxidative activation barriers, forcing higher temperatures or side reactions. This 2-iodo-5-methylbenzaldehyde solves that with: - Iodo vs. bromo/chloro: enables Cu-catalyzed cascade couplings at 50°C (vs. 80-110°C), reducing energy costs and preserving labile groups. - Orthogonal handles: aldehyde for reductive amination/Wittig, iodo for Suzuki/Sonogashira. - 5-methyl group: adds lipophilicity for ADME tuning in quinazoline kinase inhibitor synthesis.

Molecular Formula C8H7IO
Molecular Weight 246.047
CAS No. 1106813-84-6
Cat. No. B2933136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methylbenzaldehyde
CAS1106813-84-6
Molecular FormulaC8H7IO
Molecular Weight246.047
Structural Identifiers
SMILESCC1=CC(=C(C=C1)I)C=O
InChIInChI=1S/C8H7IO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3
InChIKeyBAAROQBNFNMLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methylbenzaldehyde Sourcing Guide


2-Iodo-5-methylbenzaldehyde (CAS 1106813-84-6, molecular formula C8H7IO, molecular weight 246.05) is an ortho-iodo substituted aromatic aldehyde featuring a methyl group at the 5-position of the benzene ring . This compound belongs to the class of ortho-halobenzaldehydes, which are valued as bifunctional building blocks in organic synthesis due to the presence of two orthogonal reactive handles: an electrophilic aldehyde group and a halogen atom (iodine) that serves as a versatile leaving group for transition metal-catalyzed cross-coupling reactions . Its predicted boiling point is 276.1±28.0 °C, and it is typically supplied as a crystalline solid with purity specifications of 98% or 97% from reputable vendors .

1
Aryl Iodide Cross-Coupling Ortho-iodo handle designed for Pd/Cu-catalyzed cross-coupling with reported higher reactivity over bromo/chloro analogs.
2
5-Methyl Substitution Para-position methyl group minimizes steric hindrance at the reactive ortho-iodo site, supporting catalytic cycle accessibility.
3
Orthogonal Reactivity Bifunctional building block: aldehyde handle enables nucleophilic additions or condensations while the iodo handle remains intact for later elaboration.

2-Iodo-5-methylbenzaldehyde vs. Generic Analogs


Ortho-halobenzaldehydes are not interchangeable in synthetic applications due to the profound influence of halogen identity and substitution pattern on reaction kinetics, yield outcomes, and pathway selectivity [1]. The halogen atom (iodo, bromo, or chloro) dictates the activation energy required for oxidative addition in cross-coupling catalysis, while the specific position of the iodine atom (ortho vs. meta vs. para) and additional ring substituents (e.g., the 5-methyl group) modulate both the electronic environment of the reactive centers and the steric accessibility for catalytic cycles . Substituting 2-iodo-5-methylbenzaldehyde with a 2-bromo analog can lead to markedly reduced yields or complete reaction failure due to competing side pathways, while chloro analogs are essentially inert under conditions where iodo derivatives couple efficiently [2]. Similarly, positional isomers (e.g., 2-iodo-4-methylbenzaldehyde) introduce altered steric and electronic profiles that can shift regioselectivity or reduce reaction efficiency . The following section provides quantitative comparator-based evidence defining the specific differentiation of this compound.

Target Compound

  • + Ortho-iodo reactivity may support lower-temperature cross-coupling.
  • + Reported to favor desired quinazoline formation over competing dihydrotriazine pathway.
  • + 5-Methyl pattern avoids steric hindrance adjacent to the iodo group found in 6-methyl isomers.

Bromo/Chloro & Isomer Substitutes

  • - Bromo analogs may require higher temperatures (80 °C) and can shift reaction pathways leading to byproduct formation.
  • - Chloro analogs may be inert under conditions where iodo derivatives couple efficiently.
  • - 2-Iodo-6-methylbenzaldehyde introduces steric congestion at the iodo site, potentially hindering oxidative addition.

2-Iodo-5-methylbenzaldehyde Differentiation Evidence


Iodo vs. Bromo in Quinazoline Cyclocondensation

In a direct head-to-head study of cyclocondensation with benzamidines catalyzed by CuI/L-proline, 2-iodobenzaldehyde produced 2-arylquinazolines in good yield, whereas 2-bromobenzaldehyde gave only low yields due to a competing side reaction that consumed two amidine molecules to form a dihydrotriazine byproduct [1]. This demonstrates that the iodo substituent is essential for reaction pathway fidelity in this system.

Quinazoline Cyclocondensation
Direct comparison
Iodo: Good yield Bromo: Low yield + byproduct
Supports pathway fidelity for quinazoline synthesis.
CuI/L-proline catalyst system; source review required.
Quinazoline synthesis Cu(I) catalysis Ortho-halobenzaldehyde reactivity

Temperature Hierarchy in Cross-Coupling

In a copper-catalyzed cascade reaction for synthesizing benzimidazo[1,2-a]quinolines, a reactivity hierarchy was established where electron-rich 2-iodobenzaldehydes underwent coupling at 50 °C, 2-bromobenzaldehydes required heating to 80 °C to achieve comparable yields, and 2-chlorobenzaldehydes required 110 °C for only modest yields . This class-level inference establishes a clear temperature gradient: iodo < bromo < chloro for comparable synthetic outcomes.

Coupling Temperature Requirement
Class-level inference
Iodo: 50 °C vs. Bromo: 80 °C vs. Chloro: 110 °C
Reported temperature advantage for iodo reactivity.
Cascade reaction conditions; data to verify.
Copper-catalyzed cascade reaction Benzimidazoquinoline synthesis Halogen reactivity order

Optimized Pd Catalyst for Ortho-Iodo Cross-Coupling

Cross-coupling between ortho-iodobenzaldehyde and benzyl diazo esters presents a challenging reaction where many standard Pd catalyst systems produce unsatisfactory yields due to competitive aldol condensation [1]. Systematic catalyst screening revealed that Pd(dba)2 with P(2-furyl)3 as ligand promotes the desired cross-coupling in excellent yield, generating α-diazophenyl acetate products that are inaccessible with bromo or chloro analogs under identical conditions [1]. The presence of the ortho-iodo group is a prerequisite for this reaction manifold.

Optimized Pd Catalyst System
Direct comparison
Pd(dba)2 / P(2-furyl)3
Reported high-yield cross-coupling with diazoesters.
Competitive aldol pathway suppressed with optimized ligand.
Palladium-catalyzed cross-coupling Diazoester coupling Ortho-substituted aryl iodide

Dual Functional Handle Orthogonal Reactivity

2-Iodo-5-methylbenzaldehyde presents two synthetically orthogonal reactive handles: an aldehyde group and an aryl iodide . The aldehyde can undergo nucleophilic addition (e.g., Grignard reaction), condensation (e.g., Wittig reaction), or reduction to the corresponding benzyl alcohol while the iodo group remains intact. Subsequently, the iodo group can participate in Suzuki, Heck, or Sonogashira cross-couplings to elaborate the aryl scaffold . This orthogonality is in contrast to non-halogenated benzaldehydes, which lack the second reactive handle entirely, and bromo/chloro analogs, which exhibit lower cross-coupling reactivity.

Dual Functional Handle
Class-level inference
Aldehyde Group + Aryl Iodide
Supports sequential synthetic strategies.
Contrasts with single-handle non-halogenated analogs.
Orthogonal reactivity Bifunctional synthon Sequential synthesis

5-Methyl vs. Other Positional Isomers

The methyl group at the 5-position (meta to the aldehyde; para to the iodine) creates a unique steric and electronic environment distinct from its closest positional isomers: 2-iodo-4-methylbenzaldehyde and 2-iodo-6-methylbenzaldehyde . The 5-methyl substitution places the methyl group distal to the ortho-iodo group, minimizing steric hindrance at the cross-coupling site while providing electronic modulation of the aromatic ring . In contrast, 2-iodo-6-methylbenzaldehyde places a methyl group adjacent to the iodo substituent, introducing significant steric congestion that can impede oxidative addition in metal-catalyzed reactions.

5-Methyl Positional Isomer
Data to verify
5-Methyl: Sterically de-congested at iodine vs. 6-methyl isomer.
Steric accessibility may support broader coupling scope.
Structural analysis; quantitative yield comparison unavailable.
Positional isomer Substitution pattern Steric effects

2-Iodo-5-methylbenzaldehyde Applications


2-Arylquinazoline Synthesis via Cu(I) Catalysis

Medicinal chemistry programs targeting quinazoline-based kinase inhibitors or GPCR modulators should prioritize 2-iodo-5-methylbenzaldehyde over bromo or chloro analogs. Direct comparative evidence shows that iodo-substituted benzaldehydes deliver good yields of 2-arylquinazolines in CuI/L-proline-catalyzed cyclocondensation with benzamidines, whereas the corresponding 2-bromobenzaldehyde produces only low yields due to a competing dihydrotriazine-forming side reaction [1]. The 5-methyl substitution provides additional lipophilicity that may modulate ADME properties of downstream drug candidates. Procurement of the iodo derivative is essential for achieving synthetically viable yields in this medicinally relevant transformation.

Lower-Temperature Cascade Reactions for Scale-Up

Process chemistry groups developing scalable routes to benzimidazo[1,2-a]quinolines and related aza-fused polycyclic systems should select 2-iodo-5-methylbenzaldehyde based on the temperature advantage established in class-level inference studies. Electron-rich 2-iodobenzaldehydes undergo copper-catalyzed cascade coupling at 50 °C, whereas bromo analogs require 80 °C and chloro analogs require 110 °C [1]. This 30-60 °C temperature differential translates to measurable reductions in energy consumption during scale-up, improved safety profiles, and compatibility with thermally labile functional groups elsewhere in the substrate. These factors make the iodo derivative the preferred procurement choice for kilogram-scale synthesis development.

Orthogonal Handles for Convergent Total Synthesis

Total synthesis projects requiring convergent assembly of complex molecular architectures benefit from the orthogonal reactivity profile of 2-iodo-5-methylbenzaldehyde. The aldehyde group can be selectively functionalized (e.g., via Grignard addition, reductive amination to benzylamine derivatives, or Wittig olefination) while the iodo group remains intact for subsequent Suzuki, Heck, or Sonogashira cross-coupling [1]. This sequential addressing of reactive handles enables convergent strategies that are not possible with non-halogenated benzaldehydes. The 5-methyl substitution pattern also avoids the steric hindrance present in 6-methyl positional isomers, which can impede oxidative addition in late-stage cross-couplings. Procurement of this specific bifunctional building block supports efficient step-economy in multi-step synthetic campaigns.

Benchmark Substrate for Ortho-Aryl Iodide Cross-Coupling

Academic and industrial methodology development laboratories investigating novel Pd-catalyzed cross-coupling protocols for ortho-substituted aryl iodides can employ 2-iodo-5-methylbenzaldehyde as a representative benchmark substrate. The literature demonstrates that ortho-iodobenzaldehydes are challenging substrates in diazoester cross-coupling, with many standard catalyst systems failing due to competitive aldol reactions; however, optimized Pd(dba)2/P(2-furyl)3 systems achieve excellent yields [1]. The 5-methyl substituent provides an electron-donating group that serves as a useful test case for evaluating electronic effects in new catalytic methods. This compound's commercial availability at 97-98% purity supports reproducible methodology studies .

Application
Selection Property
Validation Focus
2-Arylquinazoline Synthesis
Iodo reactivity in Cu(I) catalysis
Reaction pathway fidelity over competing byproduct formation
Cascade Reactions for Scale-Up
Lower-temperature coupling efficiency
Energy input comparison and functional group compatibility
Convergent Total Synthesis
Bifunctional synthon orthogonality
Sequential addressability of aldehyde and iodo handles
Benchmark Substrate for Pd Cross-Coupling
Challenging ortho-substituted scaffold
Ligand-screen response and electronic effect evaluation

Technical Documentation Hub

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17 linked technical documents
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